N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
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Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17ClF3N5OS and its molecular weight is 479.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has delved into the synthesis and biological evaluation of compounds with structural similarities to the specified chemical, revealing their potential as therapeutic agents. For instance, studies on methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs show their formation through specific coupling methods, indicating potential in drug design and development due to their structural uniqueness and yields (Fathalla, 2015).
Another study highlights a novel class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists, suggesting their use as rapid-onset antidepressants. This demonstrates the compound's relevance in neuroscience research, particularly in exploring new treatments for depression (Sarges et al., 1990).
Antiallergic and Antimicrobial Properties
Research also extends to the antiallergic and antimicrobial properties of triazoloquinoxaline derivatives. A study on 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-diones as antiallergic agents revealed these compounds as potent inhibitors of histamine release and passive cutaneous anaphylaxis, showcasing their potential in allergy treatment (Loev et al., 1985).
Additionally, derivatives of triazoloquinoxaline have been synthesized and evaluated for their positive inotropic activity, indicating their potential in treating cardiovascular diseases. Some compounds exhibited favorable activity compared to standard drugs, highlighting the therapeutic potential of these molecules (Zhang et al., 2008).
Anticancer Activity
The search for novel anticancer agents has also incorporated triazoloquinoxaline derivatives. A study on new acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, which are structurally related, showed significant analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds exhibited potent cytotoxicity against cancer cell lines, suggesting their potential in cancer research (El-Gazzar et al., 2009).
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5OS/c1-11(2)18-28-29-19-20(27-15-5-3-4-6-16(15)30(18)19)32-10-17(31)26-14-8-7-12(22)9-13(14)21(23,24)25/h3-9,11H,10H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIOZQGUYUANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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